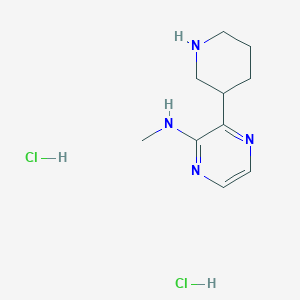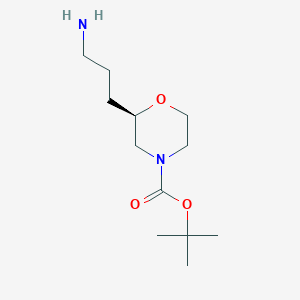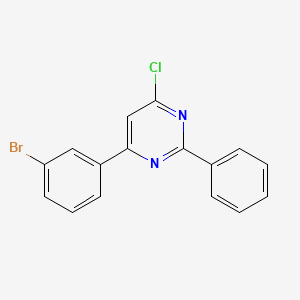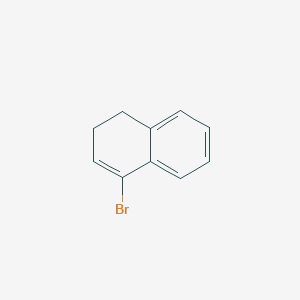
4-Bromo-1,2-dihydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1,2-dihydronaphthalene is an organic compound with the molecular formula C10H9Br It is a brominated derivative of 1,2-dihydronaphthalene, characterized by the presence of a bromine atom at the fourth position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-1,2-dihydronaphthalene can be synthesized through various methods. One common approach involves the bromination of 1,2-dihydronaphthalene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can yield 1,2-dihydronaphthalene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution: 4-Hydroxy-1,2-dihydronaphthalene, 4-Amino-1,2-dihydronaphthalene.
Oxidation: 4-Bromo-1,2-naphthoquinone.
Reduction: 1,2-Dihydronaphthalene.
Scientific Research Applications
4-Bromo-1,2-dihydronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Chemical Biology: Utilized in the study of brominated organic compounds and their interactions with biological systems.
Mechanism of Action
The mechanism of action of 4-Bromo-1,2-dihydronaphthalene involves its reactivity due to the presence of the bromine atom. The bromine atom can participate in electrophilic substitution reactions, making the compound a useful intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- 1-Bromo-2,3-dihydronaphthalene
- 2-Bromo-1,4-dihydronaphthalene
- 4-Chloro-1,2-dihydronaphthalene
Comparison: 4-Bromo-1,2-dihydronaphthalene is unique due to the position of the bromine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its chloro and other bromo analogs, it may exhibit different reactivity patterns and applications in synthesis .
Properties
CAS No. |
3333-24-2 |
|---|---|
Molecular Formula |
C10H9Br |
Molecular Weight |
209.08 g/mol |
IUPAC Name |
4-bromo-1,2-dihydronaphthalene |
InChI |
InChI=1S/C10H9Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6-7H,3,5H2 |
InChI Key |
ZXDDSSNVVANCDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


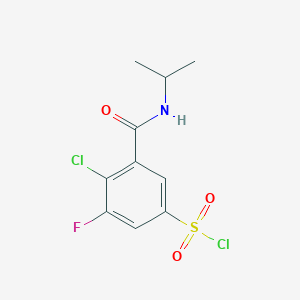
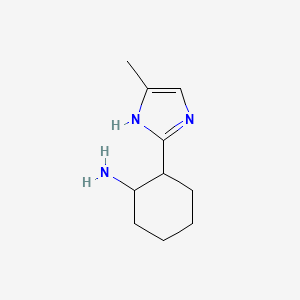
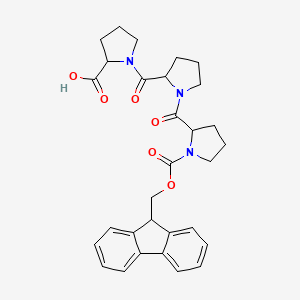

![(3AS,8aR)-2-(4-phenyl-1,10-phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12817222.png)
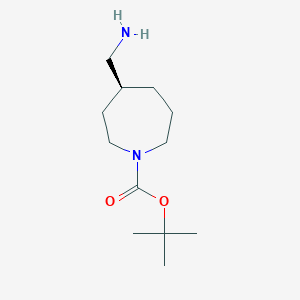
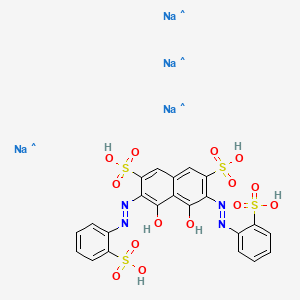
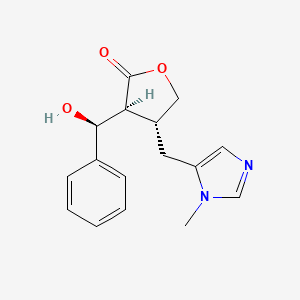

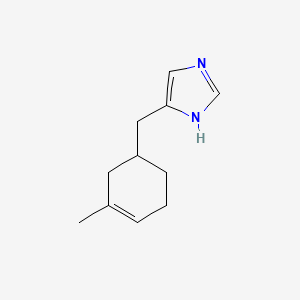
![3-Bromo-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B12817267.png)
